molecular formula C17H16N4O2 B7549266 N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide

N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide

Cat. No.: B7549266
M. Wt: 308.33 g/mol
InChI Key: TYJJXSXZRDHJHV-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide: is a complex organic compound featuring a benzimidazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the sulfonylation of the benzimidazole core using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Cyclooctyl Group Addition: The cyclooctyl group is typically introduced through nucleophilic substitution reactions.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the isopropyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and pyrrolidin-1-ylsulfonyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides for alkylation and sulfonyl chlorides for sulfonylation are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. The benzimidazole core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-2-[3-methyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide
  • N-cyclooctyl-2-[3-ethyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide

Uniqueness

Compared to similar compounds, N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity and selectivity for biological targets, making it a distinct candidate for further research and development.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11(18-16(23)12-7-3-2-4-8-12)15(22)21-17-19-13-9-5-6-10-14(13)20-17/h2-11H,1H3,(H,18,23)(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJJXSXZRDHJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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